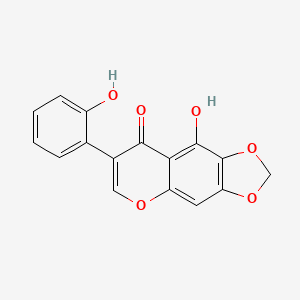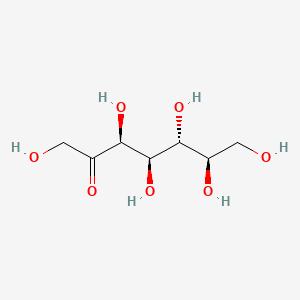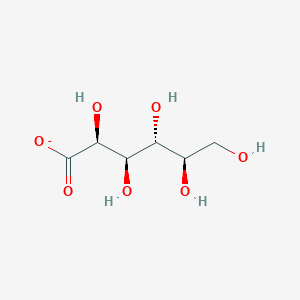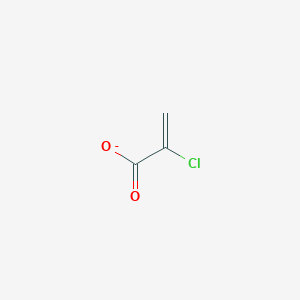
2-Chloroacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloroacrylate is a monocarboxylic acid anion that is the conjugate base of 2-chloroacrylic acid obtained by deprotonation of the carboxy group. It has a role as a nitric oxide synthase activator. It is a conjugate base of a 2-chloroacrylic acid.
Aplicaciones Científicas De Investigación
Biodegradation and Environmental Applications
A study by Kurata et al. (2005) discovered a novel enzyme, 2-haloacrylate reductase, in a soil bacterium Burkholderia sp. WS, which degrades 2-chloroacrylate. This enzyme catalyzes the reduction of the carbon-carbon double bond in 2-chloroacrylate to produce (S)-2-chloropropionate, indicating a new pathway for the degradation of unsaturated organohalogen compounds (Kurata, Kurihara, Kamachi, & Esaki, 2005).
Industrial Production
Kurata et al. (2008) also developed a system for the asymmetric reduction of 2-chloroacrylate to produce (S)-2-chloropropionate, a synthetic intermediate for phenoxypropionic acid herbicides. This system utilized recombinant Escherichia coli cells and achieved a high yield of (S)-2-chloropropionate in an enantioselective manner (Kurata, Fujita, Mowafy, Kamachi, Kurihara, & Esaki, 2008).
Polymer Science
Pathak et al. (1988) investigated the synthesis and copolymerization of 2-chloroethyl α-chloroacrylate. They studied its reactivity ratios and thermal properties, contributing to the understanding of copolymer behavior and properties (Pathak, Patni, & Babu, 1988).
Chemistry and Catalysis
Huang and Sun (2000) explored the chloropalladation carbonylation reaction of acetylenic selenides, leading to 2-seleno-3-chloroacrylates. Their work provided insights into regio- and stereoselectivity in organic synthesis, particularly for the production of chloroacrylates (Huang & Sun, 2000).
Propiedades
Nombre del producto |
2-Chloroacrylate |
|---|---|
Fórmula molecular |
C3H2ClO2- |
Peso molecular |
105.5 g/mol |
Nombre IUPAC |
2-chloroprop-2-enoate |
InChI |
InChI=1S/C3H3ClO2/c1-2(4)3(5)6/h1H2,(H,5,6)/p-1 |
Clave InChI |
SZTBMYHIYNGYIA-UHFFFAOYSA-M |
SMILES canónico |
C=C(C(=O)[O-])Cl |
Sinónimos |
2-chloroacrylate 2-chloroacrylic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



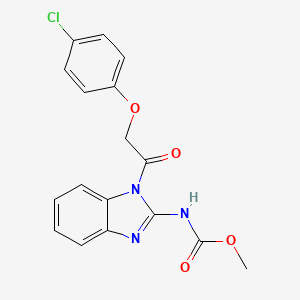
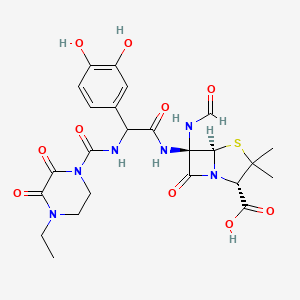
![(2R,3R,6R,7R,8S,9R,10R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B1238236.png)
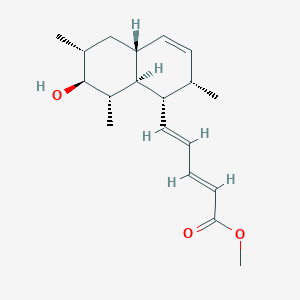
![5-(5,6-Dimethylhept-3-en-2-yl)-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-13-ol](/img/structure/B1238241.png)
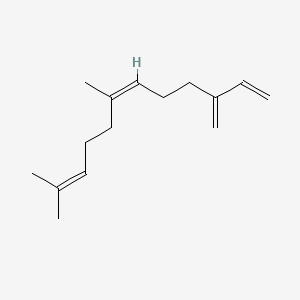
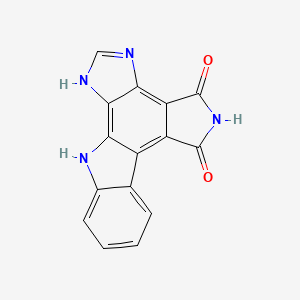
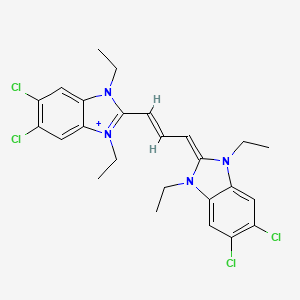
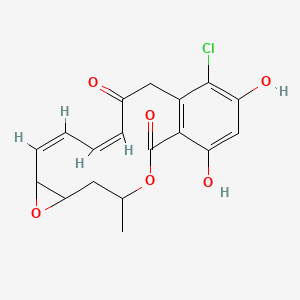
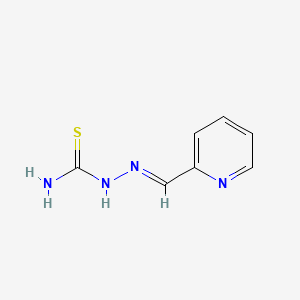
![2-[(Z)-[(4Z)-4-(Diaminomethylidenehydrazinylidene)hexan-3-ylidene]amino]guanidine](/img/structure/B1238252.png)
